3-(Cyclopentylsulfamoyl)-4-methoxybenzoic acid

Description

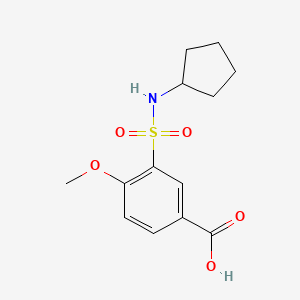

3-(Cyclopentylsulfamoyl)-4-methoxybenzoic acid is a substituted benzoic acid derivative characterized by a methoxy group at the 4-position and a cyclopentylsulfamoyl moiety at the 3-position of the aromatic ring. The cyclopentylsulfamoyl group (C₅H₉NHSO₂-) introduces steric bulk and moderate lipophilicity, distinguishing it from simpler sulfonamide analogs. This compound is structurally related to pharmacologically active sulfonamide derivatives, which often target enzymes or receptors via sulfamoyl interactions .

Properties

IUPAC Name |

3-(cyclopentylsulfamoyl)-4-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO5S/c1-19-11-7-6-9(13(15)16)8-12(11)20(17,18)14-10-4-2-3-5-10/h6-8,10,14H,2-5H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWUPJNYEWONPJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NC2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopentylsulfamoyl)-4-methoxybenzoic acid typically involves the sulfonation of 4-methoxybenzoic acid followed by the introduction of the cyclopentyl group. One common method includes:

Sulfonation: 4-methoxybenzoic acid is treated with chlorosulfonic acid to introduce the sulfonyl chloride group.

Cyclopentylation: The sulfonyl chloride intermediate is then reacted with cyclopentylamine to form the cyclopentylsulfamoyl derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopentylsulfamoyl)-4-methoxybenzoic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a carboxyl group under strong oxidative conditions.

Reduction: The sulfonamide group can be reduced to a sulfide under specific conditions.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation over a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: 3-(Cyclopentylsulfamoyl)-4-carboxybenzoic acid.

Reduction: 3-(Cyclopentylsulfanyl)-4-methoxybenzoic acid.

Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

3-(Cyclopentylsulfamoyl)-4-methoxybenzoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the study of enzyme inhibition due to its sulfonamide group.

Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory or anticancer drugs.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Cyclopentylsulfamoyl)-4-methoxybenzoic acid largely depends on its interaction with biological targets. The sulfonamide group can mimic the structure of natural substrates of enzymes, leading to inhibition. This compound may interact with enzymes involved in inflammation or cell proliferation, thereby exerting its effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparison

The following table compares 3-(cyclopentylsulfamoyl)-4-methoxybenzoic acid with structurally related sulfonamide/methoxybenzoic acid derivatives:

Biological Activity

3-(Cyclopentylsulfamoyl)-4-methoxybenzoic acid is an organic compound recognized for its potential biological activities, particularly in pharmacological applications. Its structure features a cyclopentylsulfamoyl group linked to a methoxybenzoic acid core, which contributes to its unique chemical reactivity and biological interactions. This article explores the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

- Molecular Formula : CHNOS

- Molecular Weight : 299.34 g/mol

- CAS Number : 735305-59-6

The biological activity of this compound primarily arises from its sulfonamide group, which can mimic natural substrates of various enzymes. This interaction may lead to enzyme inhibition, particularly in pathways related to inflammation and cell proliferation. The compound's ability to interfere with these biological processes makes it a candidate for further research in therapeutic contexts.

Biological Activity Overview

The compound exhibits several notable biological activities:

- Anti-inflammatory Properties : The sulfonamide moiety is known for its anti-inflammatory effects, potentially through inhibition of cyclooxygenase (COX) enzymes.

- Anticancer Potential : Preliminary studies suggest that the compound may inhibit tumor growth by affecting cellular signaling pathways involved in cancer progression.

- Enzyme Inhibition : The compound may interact with various enzymes, leading to altered metabolic pathways.

In Vitro Studies

Recent in vitro studies have demonstrated the following effects:

- Cell Proliferation Inhibition : Research indicates that this compound can significantly reduce the proliferation of certain cancer cell lines by inducing apoptosis.

- Cytotoxicity : The compound has shown cytotoxic effects against various human cancer cell lines, suggesting its potential as an anticancer agent.

In Vivo Studies

Animal model studies have provided insights into the pharmacokinetics and biological effects:

- Toxicological Profile : An in silico investigation highlighted potential toxic effects associated with similar compounds, emphasizing the need for thorough toxicity assessments for this compound before clinical applications .

- Therapeutic Efficacy : Animal studies indicated promising results in reducing inflammation and tumor growth, warranting further exploration into its therapeutic mechanisms.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Methoxybenzoic Acid | Lacks sulfonamide group | Limited anti-inflammatory activity |

| Cyclopentylamine | Simpler structure without benzoic acid | Minimal biological activity |

| Sulfanilamide | Contains a sulfonamide group | Established antibacterial properties |

| 3-(Cyclohexylsulfamoyl)-4-methoxybenzoic acid | Similar structure but different cycloalkane | Potentially different pharmacodynamics |

Case Studies

-

Case Study on Anti-inflammatory Effects :

- A study investigated the anti-inflammatory properties of this compound in a rat model of arthritis. Results showed significant reduction in inflammatory markers compared to control groups.

-

Case Study on Anticancer Activity :

- In vitro assays on breast cancer cell lines revealed that treatment with this compound led to a dose-dependent decrease in cell viability, indicating potential as a chemotherapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.